ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Overview
Description
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a triisopropylsilyl group, a chloro substituent, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolopyridine core, followed by the introduction of the chloro substituent and the triisopropylsilyl group. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous flow techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids or Bases: For ester hydrolysis, typically hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of pyrrolopyridine derivatives with biological targets.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The triisopropylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The chloro substituent can participate in halogen bonding, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can be compared with other pyrrolopyridine derivatives, such as:
Ethyl 4-chloro-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Similar structure but with a trimethylsilyl group instead of a triisopropylsilyl group.
Ethyl 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: Similar structure but with a bromo substituent instead of a chloro substituent.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2Si/c1-8-24-19(23)16-11-21-18-15(17(16)20)9-10-22(18)25(12(2)3,13(4)5)14(6)7/h9-14H,8H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKZBAJMUDRXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CN2[Si](C(C)C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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